molecular formula C12H17N B13612124 2-Methyl-2-(o-tolyl)pyrrolidine

2-Methyl-2-(o-tolyl)pyrrolidine

Cat. No.: B13612124
M. Wt: 175.27 g/mol
InChI Key: UNGAYJKKNNKHJU-UHFFFAOYSA-N
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Description

2-Methyl-2-(o-tolyl)pyrrolidine is a pyrrolidine derivative featuring a methyl group and an ortho-tolyl (o-tolyl) substituent at the 2-position of the pyrrolidine ring. Pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to mimic bioactive peptide structures. The o-tolyl group introduces steric and electronic effects that influence the compound’s physicochemical properties, reactivity, and biological interactions.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2-methyl-2-(2-methylphenyl)pyrrolidine

InChI

InChI=1S/C12H17N/c1-10-6-3-4-7-11(10)12(2)8-5-9-13-12/h3-4,6-7,13H,5,8-9H2,1-2H3

InChI Key

UNGAYJKKNNKHJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CCCN2)C

Origin of Product

United States

Preparation Methods

Titanium-Magnesium Catalyzed Carbocyclization of Allyl-Substituted Propargylamines

A prominent method for synthesizing methylenepyrrolidine derivatives, structurally related to 2-methyl-2-(o-tolyl)pyrrolidine, is the Ti(O-iPr)4 and EtMgBr-catalyzed regio- and stereoselective carbocyclization of *N*-allyl-substituted 2-alkynylamines with diethylzinc (Et2Zn).

  • Reaction Conditions:

    • Catalyst system: Ti(O-iPr)_4 (15 mol%) and EtMgBr (20 mol%)
    • Reagents: N-allyl-2-alkynylamines and Et_2Zn (2.5 equiv)
    • Solvent: Dichloromethane, hexane, toluene, or diethyl ether (reaction tolerant to solvent choice)
    • Temperature: Ambient (room temperature)
    • Time: 18 hours
  • Mechanism Overview:

    • Formation of titanium(II)-ethylene complex (titanacyclopropane intermediate).
    • Coordination and coupling of alkyne and alkene moieties to form titanacyclopentene intermediate.
    • Transmetallation with Et_2Zn to yield organozinc intermediate.
    • Final deuterolysis or hydrolysis to furnish methylenepyrrolidine derivatives with Z-configuration double bonds.
  • Outcome:

    • High regio- and stereoselectivity.
    • High yields of methylenepyrrolidine derivatives.
    • Tolerant to various substituents, including aryl groups similar to o-tolyl.

This method is particularly useful for preparing pyrrolidine rings with diverse substituents, potentially including this compound analogs.

Hydrogenation of 2-Methylpyrroline and Salt Formation

Another well-documented approach involves the hydrogenation of 2-methylpyrroline to produce 2-methylpyrrolidine derivatives, which can be further functionalized to yield compounds like this compound.

  • Key Steps:

    • Hydrogenation:
      • Starting Material: 2-methylpyrroline (commercially available).
      • Catalyst: Platinum-based catalysts (e.g., platinum(IV) oxide or 5% Pt on carbon).
      • Solvent: Mixture of ethanol and methanol (ratios from 2:1 to 3:1 v/v).
      • Conditions: Ambient temperature hydrogenation.
    • Isolation:
      • The hydrogenation catalyst is removed by filtration.
      • The product is isolated as the tartrate salt (L-tartrate or D-tartrate) with optical purity ≥ 50% ee.
    • Conversion:
      • The tartrate salt is reacted with a base to yield the free base of 2-methylpyrrolidine.
      • Further derivatization can introduce the o-tolyl substituent via subsequent coupling reactions.
  • Advantages:

    • Uses inexpensive starting materials.
    • Avoids isolation of intermediates, simplifying the process.
    • Scalable to at least 500 grams per batch.
    • Produces optically enriched products suitable for pharmaceutical applications.
  • Further Functionalization:

    • The free base can be used to prepare complex molecules, including H_3 receptor ligands, by coupling with aryl-containing moieties such as o-tolyl groups under copper-catalyzed conditions in solvents like dimethylformamide (DMF).

1,3-Dipolar Cycloaddition for Pyrrolidine Ring Construction

Spirooxindole-pyrrolidine skeletons, which share the pyrrolidine core, have been synthesized efficiently using 1,3-dipolar cycloaddition reactions involving aziridines and olefinic substrates. Although this method is more specialized, it demonstrates the utility of cycloaddition in constructing fully substituted pyrrolidines.

  • General Procedure:

    • React 3-ylideneoxindole with aziridine in the presence of triethylamine (TEA) in toluene.
    • Reflux at 110 °C until the starting material is consumed.
    • Purify products by silica gel chromatography.
  • Relevance:

    • Enables high diastereoselectivity and good yields (up to 77%).
    • Can be adapted to introduce aryl substituents like o-tolyl on the pyrrolidine ring.
    • Provides a route to complex, fully substituted pyrrolidines in a one-step manner.

Summary Table of Preparation Methods

Method Starting Material Catalysts/Reagents Conditions Advantages Applicability to this compound
Ti–Mg Catalyzed Carbocyclization N-allyl-2-alkynylamines Ti(O-iPr)4, EtMgBr, Et2Zn Room temp, 18 h, various solvents High regio- and stereoselectivity; tolerant to aryl substituents Direct synthesis of methylenepyrrolidines with aryl groups, adaptable for o-tolyl
Hydrogenation of 2-Methylpyrroline 2-methylpyrroline Pt catalysts (PtO_2, Pt/C), EtOH/MeOH solvent Ambient temp, H_2 atmosphere Simple, scalable, optically enriched product Base for further functionalization to introduce o-tolyl group
1,3-Dipolar Cycloaddition 3-ylideneoxindole, aziridine TEA, toluene Reflux at 110 °C High yield and stereoselectivity Potential for constructing fully substituted pyrrolidines with aryl substituents

Research and Analytical Data

  • Structural Confirmation:

    • Products from Ti–Mg catalyzed carbocyclization were confirmed by 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H and ^13C NMR.
    • Optical purity in hydrogenation products was determined by chiral chromatography, confirming enantiomeric excess ≥ 50%.
    • Cycloaddition products were characterized by ^1H-NMR, ^13C-NMR, and High-Resolution Mass Spectrometry (HRMS).
  • Yields and Selectivity:

    • Carbocyclization reactions afforded high yields of methylenepyrrolidines with Z-configuration double bonds.
    • Hydrogenation processes produced high-purity 2-methylpyrrolidine salts suitable for pharmaceutical use.
    • Cycloaddition reactions gave up to 77% yield with excellent diastereoselectivity (>20:1).

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(o-tolyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products:

    Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.

    Reduction: Reduced forms of the original compound with modified functional groups.

    Substitution: Substituted pyrrolidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(o-tolyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrrolidine Derivatives

The position and nature of substituents on the pyrrolidine ring critically impact molecular properties. Key comparisons include:

Table 1: Substituent-Driven Properties of Pyrrolidine Derivatives
Compound Name Substituents Key Properties/Activities Reference
2-Methyl-2-(o-tolyl)pyrrolidine 2-methyl, 2-o-tolyl Potential steric hindrance, lipophilicity [Hypothesized]
2-Methyl-2-phenylpyrrolidine 2-methyl, 2-phenyl Reduced steric bulk vs. o-tolyl
tert-Butyl spiro[indoline-pyrrolidine] Spiro structure, o-tolyl, tert-butyl TCF/β-catenin inhibition (IC50 = 2.2 μM)
(S)-2-(pyrrolidinomethyl)pyrrolidine Chiral pyrrolidine-pyrrolidine hybrid Used in asymmetric synthesis (60–70% ee)
  • This is analogous to spiro compounds with rigid o-tolyl substituents .
  • Lipophilicity : The methyl group on the aryl ring (o-tolyl) increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to unsubstituted aryl derivatives .

Physicochemical Properties

  • Melting Points : Pyrrolidines with rigid substituents (e.g., spiro systems) typically have higher melting points due to crystalline packing .
  • Solubility : The o-tolyl group may reduce aqueous solubility compared to polar derivatives like piracetam (MM0083.00) or levocetirizine (MM1035.00) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-2-(o-tolyl)pyrrolidine, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving reductive amination or nucleophilic substitution. For example, a modified approach similar to the synthesis of methyl (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate involves coupling o-tolyl-containing precursors with pyrrolidine intermediates under controlled pH and temperature to preserve stereochemistry . Reaction solvents (e.g., THF vs. DCM) and catalysts (e.g., chiral auxiliaries) significantly affect enantiomeric excess (e.r.), as demonstrated in enantioselective additions of allyl–B(pin) compounds to ketones .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (NMR, IR). For chiral verification, polarimetry or chiral HPLC with a cellulose-based column is essential. X-ray crystallography may resolve ambiguities in stereochemistry, as seen in spiro-pyrrolidine derivatives with >99% enantiomeric excess (e.e.) . Quantify impurities using EP-grade reference standards, such as those listed in pharmaceutical analysis guidelines .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store as a hydrochloride salt at room temperature in airtight, light-protected containers to prevent hygroscopic degradation. For long-term stability, lyophilized forms are recommended, with periodic purity checks via NMR .

Advanced Research Questions

Q. How does the o-tolyl substituent influence the biological activity of pyrrolidine derivatives in Wnt/β-catenin pathway inhibition?

  • Methodological Answer : The o-tolyl group enhances steric hindrance and π-π interactions with hydrophobic binding pockets in β-catenin. Assays using TCF/β-catenin reporter cell lines (e.g., HEK293T) revealed IC₅₀ values of 2.2 μM for structurally analogous spiro-pyrrolidine compounds. Counter-screen against FOP-Flash (non-specific Wnt activity) to confirm selectivity .

Q. What computational strategies predict the DPP-4 inhibitory potential of this compound derivatives?

  • Methodological Answer : Employ 3D-QSAR models (CoMFA, CoMSIA) and molecular docking (e.g., AutoDock Vina) to map electrostatic and steric requirements. Studies on pyrrolidine-based DPP-4 inhibitors highlight electron-donating groups at the 3rd pyrrolidine position as critical for activity. Validate predictions with enzymatic assays using recombinant human DPP-4 .

Q. How can enantioselectivity challenges in large-scale synthesis be addressed?

  • Methodological Answer : Optimize catalytic asymmetric synthesis using chiral ligands (e.g., (R)-BINAP) or biocatalysts (e.g., transaminases). Lowering reaction temperatures (e.g., -20°C) improves e.r., as shown in additions to o-tolyl substrates (77:23 e.r. at -30°C) . Monitor intermediates via LC-MS to identify racemization-prone steps.

Q. What are the cytotoxicity thresholds for this compound in mammalian cell lines?

  • Methodological Answer : Conduct MTT assays on HEK293 or HepG2 cells. A structurally related compound exhibited >80% cell viability at 10 μM, with cytotoxicity (CC₅₀) >50 μM. Use FACS analysis to differentiate apoptosis from necrosis .

Data Contradictions and Resolutions

  • Stereochemical Discrepancies : Patent-derived syntheses report higher yields but lower e.e. compared to academic protocols . Resolve via orthogonal validation (e.g., circular dichroism).
  • Biological Activity Variability : Differences in IC₅₀ values between spiro-pyrrolidine derivatives and non-spiro analogs may arise from conformational flexibility. Use molecular dynamics simulations to assess binding pose stability.

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